molecular formula C10H10O2 B1333343 3-(Allyloxy)benzaldehyde CAS No. 40359-32-8

3-(Allyloxy)benzaldehyde

Cat. No. B1333343
Key on ui cas rn: 40359-32-8
M. Wt: 162.18 g/mol
InChI Key: SEDRQGRABDFZKO-UHFFFAOYSA-N
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Patent
US09029607B2

Procedure details

In a 1 L round bottomed flask equipped with mechanical stirrer, reflux condenser and thermometer was added in sequence 400 mL ethanol, 59.63 g of 3-hydroxybenzaldehyde (0.49 moles, 1 eq.), 7.3 g of sodium iodide (48 mmol, 0.1 eq.), 120.98 g of allyl bromide (0.59 moles, 1.2 eq.) and 101.6 g of potassium carbonate (0.74 moles, 1.25 eq.). The reaction mixture was heated to reflux and heating continued for three hours. Heating was then discontinued and the reaction was allowed to cool to room temperature. The mixture was then filtered through a Hyflosupercel pad and ethanol was removed by rotary evaporation. The residual oil was then taken up in 500 mL of MTBE and the organic phase washed sequentially with 10% aqueous sodium hydroxide, water and brine. After drying over sodium sulfate, filtration and rotary evaporation of solvent 79.7 g of a yellow oil of 3-allyloxybenzaldehyde (quantitative yield) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
79.7 g
Type
reactant
Reaction Step One
Quantity
59.63 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
120.98 g
Type
reactant
Reaction Step Two
Quantity
101.6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[I-].[Na+].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)C>[CH2:14]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH:13]=[CH2:12] |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
solvent
Quantity
79.7 g
Type
reactant
Smiles
Step Two
Name
Quantity
59.63 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
7.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
120.98 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
101.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L round bottomed flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
Heating
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a Hyflosupercel pad and ethanol
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
WASH
Type
WASH
Details
the organic phase washed sequentially with 10% aqueous sodium hydroxide, water and brine

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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